Enhanced H-Bond Donor Capacity vs. Des-Amino Analog
Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate possesses one hydrogen bond donor (HBD = 1) originating from the primary aromatic amine at position 5, whereas its closest commercially available analog lacking the 5-amino substituent, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 2549-19-1), has zero hydrogen bond donors (HBD = 0) [1]. This single HBD difference is critical: the amino group enables directed intermolecular hydrogen bonding with biological targets, co-crystal formers, and chromatographic stationary phases that the des-amino analog cannot engage. The amino group also serves as a nucleophilic handle for derivatization (e.g., amide coupling, diazotization, reductive amination), which is chemically impossible in the des-amino comparator .
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | HBD = 1 |
| Comparator Or Baseline | Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 2549-19-1): HBD = 0 |
| Quantified Difference | Target has 1 more HBD than comparator (infinite relative increase from zero) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
The presence of the 5-amino group provides a unique hydrogen bond donor and nucleophilic derivatization site absent in the des-amino analog, directly enabling target engagement and synthetic elaboration pathways that are precluded for the comparator.
- [1] PubChem. Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate (CID 21190092): HBD = 1. Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (CID computed): HBD = 0. View Source
